molecular formula C27H36N2O5S2 B12147779 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-({[4-(heptyloxy)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-({[4-(heptyloxy)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B12147779
M. Wt: 532.7 g/mol
InChI Key: UWDVMASLHQCYAD-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-({[4-(heptyloxy)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dioxidotetrahydrothiophene ring, a heptyloxyphenyl group, and a tetrahydrobenzothiophene carboxamide moiety.

Preparation Methods

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-({[4-(heptyloxy)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves multiple steps, including the formation of the dioxidotetrahydrothiophene ring and the coupling of the heptyloxyphenyl group. The reaction conditions typically require specific catalysts and solvents to ensure the desired product yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The dioxidotetrahydrothiophene ring can be further oxidized under specific conditions.

    Reduction: Reduction reactions can target the carbonyl groups within the compound.

    Substitution: The heptyloxyphenyl group can undergo substitution reactions with suitable reagents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-({[4-(heptyloxy)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include:

  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide
  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxybenzenesulfonamide

Compared to these compounds, N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-({[4-(heptyloxy)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide features a unique combination of functional groups that may confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H36N2O5S2

Molecular Weight

532.7 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-[(4-heptoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C27H36N2O5S2/c1-2-3-4-5-8-16-34-21-13-11-19(12-14-21)25(30)29-27-24(22-9-6-7-10-23(22)35-27)26(31)28-20-15-17-36(32,33)18-20/h11-14,20H,2-10,15-18H2,1H3,(H,28,31)(H,29,30)

InChI Key

UWDVMASLHQCYAD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NC4CCS(=O)(=O)C4

Origin of Product

United States

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